1-Amino-3-methylcyclohexanecarboxylic acid

Description

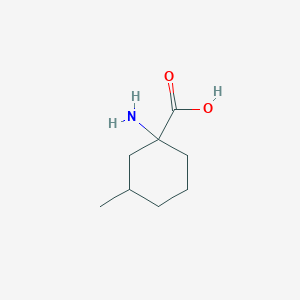

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBXWGZZLXIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388644 | |

| Record name | 1-Amino-3-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55550-84-0 | |

| Record name | 1-Amino-3-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Amino 3 Methylcyclohexanecarboxylic Acid and Its Analogues

Stereoselective and Asymmetric Synthesis Strategies

The creation of specific stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid is crucial for understanding its biological activity and for its incorporation into peptides. Various classical and modern synthetic methods have been employed to achieve high levels of stereocontrol.

The Bucherer-Bergs and Strecker reactions are powerful and well-established methods for the synthesis of α-amino acids from carbonyl compounds. researchgate.netmasterorganicchemistry.com These reactions have been successfully applied to the synthesis of diastereomeric forms of this compound.

The Bucherer-Bergs reaction involves the treatment of a ketone or aldehyde with ammonium (B1175870) carbonate and an alkali metal cyanide to form a hydantoin, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgorganic-chemistry.org This multicomponent reaction is a cornerstone in the synthesis of 5,5-disubstituted hydantoins, which serve as key precursors to α,α-disubstituted amino acids. alfa-chemistry.comnih.gov The reaction typically proceeds through the formation of a cyanohydrin intermediate, followed by reaction with ammonium carbonate to yield the hydantoin. alfa-chemistry.com For cyclic ketones, the stereochemical outcome of the Bucherer-Bergs reaction is often thermodynamically controlled, leading to the formation of the more stable spiro-hydantoin isomer. nih.gov

The Strecker synthesis provides an alternative route, reacting an aldehyde or ketone with ammonia (B1221849) and cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This method is versatile and can be adapted for asymmetric synthesis by using a chiral amine or a chiral catalyst. wikipedia.org Research has shown that starting with (3R)-3-methylcyclohexanone, both the Bucherer-Bergs and Strecker reactions can be used to stereoselectively synthesize the (1R,3R)- and (1S,3R)-diastereomers of this compound. researchgate.net

| Reaction | Starting Material | Key Reagents | Intermediate | Final Product | Stereochemical Outcome |

| Bucherer-Bergs | (3R)-3-methylcyclohexanone | (NH₄)₂CO₃, KCN | Spiro-hydantoin | (1R,3R)- and (1S,3R)-1-amino-3-methylcyclohexanecarboxylic acid | Diastereoselective |

| Strecker | (3R)-3-methylcyclohexanone | NH₃, HCN | α-aminonitrile | (1R,3R)- and (1S,3R)-1-amino-3-methylcyclohexanecarboxylic acid | Diastereoselective |

Table 1: Comparison of Bucherer-Bergs and Strecker Reactions for this compound Synthesis

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules. Enzymatic cascade reactions, which involve multiple enzymatic transformations in a single pot, are particularly advantageous as they can reduce the need for intermediate purification steps and drive reactions to completion. researchgate.net

Amine transaminases (ATAs) are key enzymes in these cascades, enabling the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com However, the equilibrium of the transamination reaction is often unfavorable. To overcome this, ATAs can be coupled with other enzymes in a cascade system. For instance, the synthesis of (1R,3R)-1-amino-3-methylcyclohexane has been achieved using a bi-enzymatic cascade consisting of an ene reductase and an amine dehydrogenase (AmDH). researchgate.net This "proof-of-concept" demonstrates the potential for creating chiral amines with multiple stereocenters in a one-pot reaction. researchgate.net Another strategy involves coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC), which removes the pyruvate byproduct and drives the reaction forward. mdpi.com While not directly applied to this compound in the provided context, these enzymatic cascade strategies for producing chiral amines are highly relevant for the synthesis of its chiral precursors. researchgate.netyoutube.com

| Enzyme System | Substrate | Key Enzymes | Product | Advantage |

| Bi-enzymatic Cascade | Unsaturated ketone | Ene reductase, Amine dehydrogenase (AmDH) | Chiral diastereomerically enriched amine | One-pot synthesis of complex chiral amines. researchgate.net |

| Transaminase-Decarboxylase Cascade | Prochiral ketone, L-Alanine | ω-Transaminase (ω-TA), Pyruvate decarboxylase (PDC) | Chiral amine | In situ byproduct removal shifts equilibrium. mdpi.com |

Table 2: Enzymatic Cascade Strategies for Chiral Amine Synthesis

The asymmetric alkylation of chiral glycine (B1666218) enolate equivalents is a widely used and effective method for the synthesis of non-proteinogenic α-amino acids. organic-chemistry.org This strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine derivative.

While specific examples for the synthesis of this compound using this method were not detailed in the provided search results, the general principle is well-established. nih.gov The approach typically involves deprotonating a Schiff base derived from glycine and a chiral auxiliary to form a chiral enolate, which then reacts with an electrophile. Subsequent hydrolysis removes the chiral auxiliary and the Schiff base to yield the desired α-amino acid. The stereochemical outcome of the reaction is controlled by the chiral auxiliary. This methodology offers a high degree of stereocontrol and is applicable to a wide range of α-amino acid targets. nih.gov

Synthesis of Substituted Derivatives and Precursors

The synthesis of derivatives and precursors of this compound is essential for expanding its utility in various research areas, including the development of peptidomimetics and other biologically active molecules.

The synthesis of this compound and its analogues often relies on the preparation of appropriately functionalized cyclohexanecarboxylic acid intermediates. ontosight.ai A variety of synthetic routes can be employed to introduce the necessary functional groups onto the cyclohexane (B81311) ring.

For example, a straightforward synthesis of (1R,3S)-3-amino-1-cyclohexanecarboxylic acid has been reported starting from a cis and trans mixture of cyclohexane-1,3-dicarboxylic acid. researchgate.net The key steps in this synthesis include the formation of a cyclic anhydride, enzymatic desymmetrization to yield a chiral monoester, and a modified Curtius-type rearrangement to introduce the amino group. researchgate.net Diels-Alder reactions are another powerful tool for constructing the cyclohexane ring with desired stereochemistry and functionality, as demonstrated in the synthesis of the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid.

| Starting Material | Key Reaction Steps | Intermediate | Final Product |

| Cyclohexane-1,3-dicarboxylic acid | Anhydride formation, enzymatic desymmetrization, Curtius rearrangement | Chiral monoester, N-Boc protected amino ester | (1R,3S)-3-amino-1-cyclohexanecarboxylic acid. researchgate.net |

| Methyl 2-benzamidoacrylate | Diels-Alder reaction | Functionalized cyclohexene (B86901) derivatives | Racemic cis- and trans-1-amino-2-hydroxycyclohexanecarboxylic acid. |

Table 3: Synthetic Routes to Functionalized Cyclohexanecarboxylic Acid Intermediates

Once synthesized, this compound can be derivatized for various applications, most notably for incorporation into peptides. libretexts.org To be used in peptide synthesis, the amino acid must have its amino and/or carboxyl groups protected to allow for selective peptide bond formation and prevent unwanted side reactions. ekb.eg

Commonly used N-protecting groups include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.com The carboxyl group is typically protected as an ester, for example, a methyl or ethyl ester. These protected derivatives can then be used in standard solid-phase or solution-phase peptide synthesis protocols. ekb.eg The incorporation of conformationally constrained amino acids like this compound into peptides can have a significant impact on their secondary structure and biological activity.

Beyond peptide synthesis, derivatization can be used to create novel compounds for screening in drug discovery programs. The rigid cyclohexane scaffold can serve as a template for the development of new therapeutic agents.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable practices within the pharmaceutical industry has spurred the development of green chemistry approaches for the synthesis of active pharmaceutical ingredients and their intermediates. mdpi.com These methodologies aim to reduce environmental impact by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. mdpi.com In the context of synthesizing complex molecules like this compound and its analogues, green chemistry offers innovative solutions that contrast with traditional synthetic routes, which often rely on harsh reagents and generate significant waste. Key green strategies applicable to these cyclic β-amino acids include biocatalysis, the use of environmentally benign solvents, and solvent-free reaction conditions. mdpi.comijastnet.comrsc.org

Biocatalysis, utilizing enzymes or whole microbial cells, stands out as a powerful tool in green pharmaceutical synthesis due to the high selectivity and efficiency of enzymes under mild reaction conditions. mdpi.comresearchgate.net Enzymatic kinetic resolution is a particularly relevant technique for producing enantiomerically pure cyclic amino acids and their precursors. nih.govgoogle.com This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, hydrolase and lipase (B570770) enzymes are widely used for the stereoselective hydrolysis of racemic esters, a common strategy for obtaining chiral carboxylic acids. jiangnan.edu.cnmdpi.com

Research into the synthesis of chiral 3-cyclohexene-1-carboxylic acid derivatives, which are structural precursors to compounds like this compound, highlights the potential of biocatalysis. A novel carboxylesterase, AcEst1, from Acinetobacter sp. JNU9335, has demonstrated high efficiency in the kinetic resolution of methyl 3-cyclohexene-1-carboxylate. researchgate.net This biocatalyst exhibits high substrate tolerance and activity, enabling the production of the desired (S)-enantiomer with excellent enantiomeric excess (>99%). researchgate.net Such enzymatic processes often operate in aqueous media, reducing the need for volatile organic solvents. mdpi.com

The table below summarizes findings from the enzymatic resolution of a key precursor, demonstrating the effectiveness of biocatalysis.

| Enzyme/Microorganism | Substrate | Product | Key Findings |

| Acinetobacter sp. JNU9335 | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-methyl 3-cyclohexene-1-carboxylate | Tolerates high substrate concentration (up to 1.0 M); achieves 99.6% enantiomeric excess (ees) with a 34.7% isolation yield. jiangnan.edu.cnresearchgate.net |

| Recombinant AcEst1 from Acinetobacter sp. | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-methyl 3-cyclohexene-1-carboxylate | High catalytic activity (kcat of 1153 s−1); can process up to 2.0 M substrate concentration with >99% ees. researchgate.net |

| Lipases (e.g., from Pseudomonas cepacia) | Racemic ϵ-decalactone | (R)-hydroxydecanoic acid ethyl ester | Demonstrates selective alcoholysis in organic solvents, a principle applicable to resolving cyclic ester precursors. researchgate.net |

| Hydrolases (e.g., Amano PS) | Racemic ethyl esters of fluorinated 3-arylcarboxylic acids | (S)-carboxylic acids and (R)-esters | Shows excellent selectivity and good yields in resolving related arylcarboxylic acid esters. mdpi.com |

Beyond biocatalysis, other green chemistry principles are being applied to the synthesis of related compounds, such as gabapentin (B195806) analogues. Solvent-free synthesis is one such approach that significantly reduces waste and minimizes environmental impact. mdpi.com For example, derivatives of gabapentin have been synthesized by directly mixing the reactants without a solvent, representing a greener alternative to conventional solution-phase chemistry. ijastnet.comresearchgate.net This method not only aligns with green principles by eliminating solvent waste but can also lead to higher efficiency and simpler purification processes. ijastnet.com

The following table outlines various green chemistry strategies and their advantages in the synthesis of this compound and its analogues.

| Green Chemistry Strategy | Example Application/Principle | Advantages |

| Biocatalysis | Enzymatic kinetic resolution of cyclic ester precursors using lipases or hydrolases. jiangnan.edu.cnmdpi.comresearchgate.net | High enantioselectivity, mild reaction conditions (temperature, pH), reduced use of hazardous reagents, biodegradable catalysts. mdpi.com |

| Solvent-Free Synthesis | Direct condensation of gabapentin with acid chlorides without a solvent medium. ijastnet.comresearchgate.net | Eliminates solvent waste, reduces reaction volume, can lead to shorter reaction times and easier product isolation. mdpi.com |

| Use of Greener Solvents | Employing water as a co-solvent in the final steps of synthesis for related compounds. mdpi.com | Non-toxic, non-flammable, abundant, and cost-effective, reducing the environmental footprint of the process. mdpi.com |

| Reductive Amination | Use of amino acid dehydrogenases to convert α-keto acids into chiral amino acids. mdpi.com | High enantioselectivity, good enzyme stability, and high substrate solubility in aqueous systems. mdpi.com |

Comprehensive Structural and Conformational Analysis

Crystal Structure Determination of 1-Amino-3-methylcyclohexanecarboxylic Acid and Its Derivatives

X-ray Crystallographic Analysis of Cyclohexane (B81311) Ring Conformations (e.g., Chair Forms)

Cyclohexane and its derivatives are well-established to predominantly adopt a chair conformation in the solid state, as this arrangement minimizes both angle strain and torsional strain, resulting in the lowest energy state. X-ray diffraction studies on compounds such as (1S,3R)-3-Ammoniocyclohexanecarboxylate confirm this principle. nih.gov The cyclohexane ring in this molecule exists in a distinct chair form, which serves as a reliable analogue for predicting the conformation of this compound.

The chair conformation is characterized by specific geometric parameters, including bond angles that are close to the ideal tetrahedral angle of 109.5° and dihedral angles that indicate a staggered arrangement of substituents on adjacent carbon atoms.

To illustrate the typical crystallographic parameters for a similar cyclohexane derivative, the data for (1S,3R)-3-Ammoniocyclohexanecarboxylate is presented below. It is anticipated that this compound would exhibit comparable structural features.

Table 1: Crystal Data and Structure Refinement for (1S,3R)-3-Ammoniocyclohexanecarboxylate

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₁₃NO₂ |

| Formula weight | 143.18 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.5130 (10) |

| b (Å) | 6.1282 (9) |

| c (Å) | 22.518 (4) |

| Volume (ų) | 760.8 (2) |

| Z | 4 |

Data sourced from a study on (1S,3R)-3-Ammoniocyclohexanecarboxylate. nih.gov

Analysis of Amino and Methyl Group Orientations (Axial vs. Equatorial)

In the chair conformation of a cyclohexane ring, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The relative stability of a conformer is significantly influenced by the orientation of its substituents. Generally, larger substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions.

For this compound, there are several possible stereoisomers (cis/trans) and conformers, each with different arrangements of the amino, methyl, and carboxylic acid groups. In the most stable chair conformer, it is expected that the larger substituents will preferentially occupy equatorial positions.

Based on the principles of conformational analysis, the following can be predicted for the most stable chair conformer of the trans and cis isomers of this compound:

Trans Isomer: In one of the trans isomers, both the amino and the methyl group can occupy equatorial positions, leading to a highly stable conformation. The carboxylic acid group at C1 would also have a preferred orientation to minimize steric interactions.

Cis Isomer: In a cis isomer, one substituent would be axial and the other equatorial. The chair conformation that places the larger of the two groups (amino vs. methyl) in the equatorial position would be favored.

The precise determination of these orientations for this compound would require specific X-ray diffraction data for each of its stereoisomers.

Solution-State Conformational Studies

In solution, molecules are often more flexible than in the solid state, and a dynamic equilibrium between different conformers can exist. Spectroscopic techniques are invaluable for studying these conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the chemical shifts and coupling constants of the protons on the cyclohexane ring are particularly informative. Protons in axial and equatorial positions have different chemical shifts, with axial protons typically being more shielded (resonating at a lower chemical shift) than their equatorial counterparts. The coupling constants between adjacent protons (³JHH) are also dependent on the dihedral angle between them, which can be used to distinguish between different chair conformations and the orientations of substituents.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| H on C3 (adjacent to methyl) | 1.5 - 2.0 | Shift will depend on axial/equatorial position. |

| Other ring CH₂ protons | 1.2 - 1.9 | A complex multiplet region is expected. |

| Methyl (CH₃) protons | 0.8 - 1.2 | A doublet if adjacent to a single proton. |

| NH₂ protons | 1.0 - 5.0 | Broad signal, position is concentration and solvent dependent. |

| COOH proton | 10.0 - 13.0 | Broad singlet, may exchange with solvent. |

Predicted ranges are based on general values for similar functional groups. pdx.edunetlify.apporgchemboulder.com

¹³C NMR spectroscopy would also be instrumental in confirming the carbon skeleton. The carboxyl carbon would appear in the downfield region (170-185 ppm), while the other carbons of the cyclohexane ring and the methyl group would resonate at higher fields.

Circular Dichroism (CD) Spectroscopy for Helical Structures

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. It is particularly useful for studying the secondary structure of peptides and proteins, but can also provide information about the conformation of smaller chiral molecules like this compound.

The CD spectrum of this compound in solution would be influenced by the equilibrium between different conformers. Any changes in the solvent or temperature that shift this equilibrium would likely result in changes in the CD spectrum, providing insights into the conformational preferences of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding and Backbone Conformation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

For this compound, the FTIR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amino group, and the C=O stretch of the carbonyl group. The position and shape of these bands can provide information about hydrogen bonding. pressbooks.publibretexts.orgvscht.cz

O-H Stretching: The carboxylic acid O-H stretch typically appears as a very broad band in the region of 2500-3300 cm⁻¹, indicative of strong hydrogen bonding (dimerization) in the condensed phase. pressbooks.publibretexts.org

N-H Stretching: The amino group N-H stretch usually appears as one or two sharp peaks (for primary amines) in the 3300-3500 cm⁻¹ region. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C=O Stretching: The carbonyl C=O stretch of a saturated carboxylic acid is typically observed as a strong, sharp band around 1700-1725 cm⁻¹. Hydrogen bonding can shift this absorption to a lower frequency. pressbooks.publibretexts.org

By analyzing the FTIR spectrum in different solvents or at different concentrations, it is possible to probe the extent and nature of intramolecular and intermolecular hydrogen bonding, which plays a crucial role in determining the preferred conformation of the molecule in solution.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amino Group | N-H stretch | 3300 - 3500 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| C-H (alkane) | C-H stretch | 2850 - 2960 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

| Amino Group | N-H bend | 1590 - 1650 |

Data based on typical frequency ranges for the respective functional groups. pressbooks.publibretexts.orgvscht.cz

Intramolecular Interactions and Conformational Stability

The conformational stability of this compound is determined by a complex interplay of steric and electronic factors. These include the steric hindrance arising from 1,3-diaxial interactions, the potential for stabilizing intramolecular hydrogen bonds, and the influence of the molecule's existence as a zwitterion. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The stability of the various possible chair conformers for the cis and trans isomers is dictated by the axial or equatorial positioning of the amino, methyl, and carboxylic acid groups.

The relative energetic cost of placing a substituent in an axial position is quantified by its A-value, which corresponds to the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. These values are crucial for estimating the steric strain in more complex systems.

Table 1: A-Values for Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 |

| -NH₂ (Amino) | 1.2 - 1.6 |

| -COOH (Carboxylic Acid) | 1.4 |

| -NH₃⁺ (Ammonium) | 1.9 - 2.1 |

Note: A-values can vary slightly depending on the experimental conditions and the solvent.

Conformational Analysis of Isomers

Trans-1-Amino-3-methylcyclohexanecarboxylic acid:

For the trans isomer, one substituent is in an 'up' position and the other two are in 'down' positions relative to the plane of the cyclohexane ring. This results in two possible chair conformations where the substituents are either in a (1a, 3e) or (1e, 3a) arrangement. In the case of trans-1-Amino-3-methylcyclohexanecarboxylic acid, the most stable conformation will have the largest groups in the equatorial position to minimize 1,3-diaxial interactions.

Considering the A-values, the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups in the zwitterionic form, which is prevalent under physiological conditions, are bulkier than the methyl group. Therefore, the diequatorial conformation of the amino and methyl groups would be the most stable.

Cis-1-Amino-3-methylcyclohexanecarboxylic acid:

In the cis isomer, the amino and methyl groups are on the same side of the cyclohexane ring. This allows for two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer is generally more stable due to the absence of significant 1,3-diaxial steric strain. libretexts.org In this conformation, the bulky substituents are positioned away from the axial hydrogens, leading to a lower energy state.

Conversely, the diaxial conformer is significantly destabilized by severe 1,3-diaxial interactions. libretexts.org In this arrangement, the axial amino and methyl groups are in close proximity to the axial hydrogens at the C3 and C5 positions, resulting in substantial steric repulsion.

Intramolecular Hydrogen Bonding

A significant factor influencing the conformational stability, particularly in the cis isomer, is the potential for intramolecular hydrogen bonding. In the diaxial conformation of cis-1-Amino-3-methylcyclohexanecarboxylic acid, the amino and carboxylic acid groups are brought into close proximity, which can facilitate the formation of a hydrogen bond. nih.gov This interaction can occur between the hydrogen of the ammonium group and an oxygen of the carboxylate group in the zwitterionic form.

The formation of such a hydrogen bond can partially offset the destabilizing steric interactions of the diaxial arrangement. researchgate.net The strength of this hydrogen bond is dependent on the distance and orientation of the donor and acceptor groups, which are geometrically favorable in the cis-diaxial conformer. Theoretical calculations on similar systems, such as cis-3-aminoindan-1-ol, have shown that strong intramolecular hydrogen bonds can significantly stabilize conformers that would otherwise be high in energy. researchgate.net

Table 2: Estimated Relative Energies of Conformers for cis-1-Amino-3-methylcyclohexanecarboxylic acid

| Conformer | Substituent Positions | Estimated Steric Strain (kcal/mol) | Intramolecular H-bond | Relative Stability |

|---|---|---|---|---|

| 1 | 1e-amino, 3e-methyl | ~0 | No | Most Stable |

Note: The steric strain is estimated based on the sum of A-values for the axial substituents and potential gauche interactions. The actual stability of the diaxial conformer would be influenced by the energy of the intramolecular hydrogen bond.

Role of the Zwitterionic Form

In the solid state and in polar solvents, this compound is expected to exist predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylic acid group (-COO⁻). nih.gov The presence of formal charges can enhance the strength of the intramolecular hydrogen bond in the cis-diaxial conformer due to the increased electrostatic attraction between the ammonium and carboxylate groups. This stabilization can make the diaxial conformation more populated than would be predicted based on steric factors alone.

In nonpolar solvents, the non-zwitterionic form with neutral -NH₂ and -COOH groups may be more prevalent. In this case, a weaker intramolecular hydrogen bond could still form, but the stabilizing effect would be less pronounced. The conformational equilibrium is therefore sensitive to the solvent environment. nih.gov

Advanced Spectroscopic Characterization Techniques

Elucidation of Molecular Structures via Multi-Nuclear NMR Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For 1-Amino-3-methylcyclohexanecarboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclohexane (B81311) ring, the methyl group, and the amino group. The chemical shifts of the cyclohexane ring protons would be influenced by the presence of the electron-withdrawing amino and carboxylic acid groups, as well as the electron-donating methyl group. Spin-spin coupling patterns between adjacent protons would further aid in assigning the relative positions of the substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10-13 | 170-185 |

| Cyclohexane Ring (CH) | 1.0-2.5 | 25-55 |

| Methyl Group (CH₃) | 0.8-1.2 | 15-25 |

| Amino Group (NH₂) | 1.0-3.0 | - |

| Quaternary Carbon (C-NH₂/COOH) | - | 50-70 |

Vibrational Spectroscopy Applications (FTIR) for Functional Group Analysis and Hydrogen Bonding

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For this compound, the FTIR spectrum would display characteristic absorption bands confirming its key structural features.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amino Group | N-H Stretch | 3200-3500 |

| Alkane | C-H Stretch | 2850-3000 |

Mass Spectrometry (LC-Mass) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it can also be used to separate and identify components in a mixture.

For this compound (C₈H₁₅NO₂), the molecular weight is 157.21 g/mol . In an LC-MS experiment, the compound would be ionized, typically by electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 158.22. High-resolution mass spectrometry could be used to confirm the elemental composition with high accuracy.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural information. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid group, or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the cyclohexane ring could also occur, leading to characteristic fragment ions that would help to confirm the substitution pattern.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. While molecules containing chromophores such as aromatic rings or extensive conjugated systems exhibit strong UV-Vis absorption, non-aromatic amino acids like this compound are not expected to show significant absorption in the standard UV-Vis range (200-800 nm).

The primary electronic transitions for this compound would be n → σ* transitions associated with the lone pairs of electrons on the oxygen and nitrogen atoms, and σ → σ* transitions of the C-C and C-H bonds. These transitions typically occur in the far-UV region (below 200 nm) and are often not observed with standard spectrophotometers. However, UV-Visible spectroscopy can be a useful tool for studying the complexation of such amino acids with metal ions. The formation of a metal-ligand complex can lead to the appearance of new absorption bands in the UV-Vis spectrum, allowing for the investigation of binding stoichiometry and stability.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules like 1-Amino-3-methylcyclohexanecarboxylic acid. mdpi.comsemanticscholar.org DFT studies, often utilizing functionals such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) combined with basis sets like 6-31G(d,p), can accurately predict molecular geometries and thermodynamic properties. mdpi.comresearchgate.net

These calculations provide valuable data on the molecule's electronic characteristics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. researchgate.net Furthermore, DFT can be used to compute various molecular descriptors such as ionization potential, electron affinity, electronegativity, hardness, and softness, which help in understanding the molecule's behavior in chemical reactions. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties using DFT

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | Value |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | Value |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Value |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Value |

| Electron Affinity | The energy released when an electron is added to the molecule. | Value |

| Electronegativity (χ) | A measure of the atom's ability to attract shared electrons. | Value |

Note: The values in this table are illustrative placeholders representing the type of data generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide a detailed view of its conformational flexibility and dynamic behavior in various environments, such as in a vacuum or in solution. biointerfaceresearch.com These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the molecule's structure evolves. nih.gov

Key analyses performed on MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference structure, indicating the stability of the simulation. ijbiotech.com RMSF, on the other hand, measures the flexibility of individual residues or parts of the molecule. nih.govresearchgate.net Higher RMSF values in certain regions of the molecule suggest greater conformational variability. nih.gov By simulating the molecule, researchers can observe transitions between different chair and boat conformations of the cyclohexane (B81311) ring and the orientation of the amino and carboxylic acid groups, providing insights into the molecule's dynamic landscape.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. nih.gov For this compound, QSPR models can be developed to predict various properties such as boiling point, density, or biological activity based on a set of calculated molecular descriptors.

The process involves generating a wide range of descriptors for the molecule, which can be categorized as constitutional, topological, physicochemical, or quantum-chemical. uestc.edu.cn These descriptors quantify different aspects of the molecular structure. Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that links these descriptors to the property of interest. nih.gov The reliability of QSPR models is assessed through rigorous internal and external validation techniques. nih.govmdpi.com Such predictive models are valuable for screening compounds and prioritizing experimental work.

Table 3: Examples of Molecular Descriptors Used in QSPR Models

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Structural branching of the molecule. |

| Physicochemical | LogP | Lipophilicity or hydrophobicity. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic properties and reactivity. |

| 3D-Structural | Polar Surface Area (PSA) | Surface properties related to polarity. |

Conformational Energy Calculations and Potential Energy Surfaces

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Conformational energy calculations are performed to identify the most stable (lowest energy) conformations and to determine the energy differences between them. nih.gov Methods like Density Functional Theory (DFT) at levels such as B3LYP/6-31+G(d,p) are used to locate and characterize the minimum energy conformations. nih.gov

For a molecule with a cyclohexane ring, key conformations include the chair, boat, and twist-boat forms. The substituents (amino, methyl, and carboxylic acid groups) can be in either axial or equatorial positions. A systematic exploration of the conformational space involves rotating flexible dihedral angles and evaluating the potential energy of each resulting structure. This exploration generates a Potential Energy Surface (PES), which is a map of the molecule's energy as a function of its geometry. researchgate.netsquarespace.com The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. researchgate.net These calculations are fundamental for understanding the molecule's preferred shapes and the energy barriers to conformational change. nih.gov

Table 4: Relative Energies of Cyclohexane Ring Conformations

| Conformation | Substituent Positions | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Chair | (e.g., all equatorial) | 0.0 (Reference) | Most Stable |

| Chair | (e.g., one axial) | > 0.0 | Less Stable |

| Twist-Boat | - | Higher | Unstable Intermediate |

Note: Relative energies are illustrative and depend on the specific positions (axial/equatorial) of the substituents.

Applications in Peptide and Peptidomimetic Design

Incorporation into Peptide Chains as Conformationally Constrained Residues

The incorporation of 1-Amino-3-methylcyclohexanecarboxylic acid into peptide chains introduces significant conformational constraints. Unlike linear amino acids, the cyclic nature of its backbone severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds. This rigidity is a direct consequence of the six-membered ring, which locks the backbone into a more defined spatial arrangement.

Induction and Stabilization of Secondary Structures (e.g., 3₁₀-Helices, Alpha-Helices, Beta-Helices, Alpha-Turns)

Constrained amino acids are well-known for their ability to induce and stabilize specific secondary structures within peptides. While specific studies on this compound are limited, extensive research on its parent compound, 1-aminocyclohexanecarboxylic acid (Ac₆c), demonstrates a strong tendency to promote folded conformations, particularly β-turns and helical structures. nih.govnih.gov The incorporation of Ac₆c into flexible loop regions of proteins has been shown to significantly enhance the stability of the resulting structures. nih.gov

The addition of a methyl group is expected to modulate this behavior. The steric bulk of the methyl group can influence the local geometry, potentially favoring the formation of specific turn types (like Type I or Type II β-turns) or inducing helical twists. For instance, related substituted cyclic β-amino acids have been shown to be compatible with stable helical secondary structures in oligomers. rsc.orgnih.gov It is hypothesized that by controlling the stereochemistry of the methyl group, it is possible to fine-tune the dihedral angles, thereby directing the peptide backbone to fold into well-defined 3₁₀-helices, α-helices, or other ordered motifs. The stabilization of such structures is critical for mimicking the binding epitopes of natural proteins and for creating stable molecular scaffolds.

Design of Foldamers and Peptide Nanostructures

Foldamers are non-natural oligomers that mimic the ability of proteins to fold into well-defined, three-dimensional structures. researchgate.netfigshare.comnih.govwisc.edu The inherent rigidity and defined conformational preferences of this compound make it an excellent building block for the rational design of foldamers. By alternating this constrained residue with other amino acids (natural or unnatural), it is possible to create novel helical or sheet-like structures that are not accessible with proteinogenic amino acids alone. The predictable folding patterns of peptides containing such residues open up possibilities for creating complex molecular architectures with specific functions. rsc.orgnih.gov

Furthermore, these well-defined molecular shapes can serve as the basis for creating peptide nanostructures . The self-assembly of peptides containing cyclic amino acids can lead to the formation of nanotubes, nanofibers, and other ordered materials. nih.govnih.govresearchgate.netbilkent.edu.tr The design principles involve programming the peptide sequence to include both the structure-directing constrained residues and elements that promote intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions). The specific stereochemistry and placement of the methyl group on the cyclohexane (B81311) ring of this compound could be used to control the packing of the peptide units, thereby dictating the morphology of the resulting nanostructure. This bottom-up approach to nanomaterial fabrication is of great interest for applications in biomedicine and materials science. nih.govnih.gov

Role as Side-Chain Restricted Leucine (B10760876) Analogues

In peptidomimetic design, it is often desirable to replace natural amino acids with constrained analogues to improve stability and receptor selectivity. This compound can be considered a side-chain restricted analogue of leucine. The isobutyl side chain of leucine is flexible, allowing it to adopt multiple conformations. In contrast, the methylcyclohexane (B89554) framework of this compound presents a bulky, hydrophobic side chain in a much more rigid format.

By incorporating this residue in place of leucine, the side chain's orientation is effectively locked. This can be advantageous if a specific side-chain conformation is required for binding to a biological target. Restricting the side-chain flexibility reduces the entropic penalty upon binding, potentially leading to higher affinity. The methyl group's position mimics the branching of leucine's side chain, allowing it to occupy similar hydrophobic pockets in a receptor binding site, but without the conformational ambiguity of the natural amino acid.

Table 1: Comparison of Leucine and its Constrained Analogue

| Feature | L-Leucine | This compound |

| Structure | Linear, flexible isobutyl side chain | Cyclic, rigid methylcyclohexane framework |

| Side-Chain Flexibility | High | Low |

| Backbone Flexibility | High | Low (due to cyclic nature) |

| Hydrophobicity | Hydrophobic | Hydrophobic |

| Application | Natural protein building block | Peptidomimetic design, conformational locking |

Stereochemical Influence on Peptide Backbone Conformation

The stereochemistry of this compound has a profound impact on the conformation of the peptide backbone. This amino acid possesses three chiral centers: at C1 (the α-carbon), C3 (bearing the methyl group), and the relative orientation of the amino and carboxyl groups. The specific configuration at each of these centers dictates the three-dimensional structure of the residue and, consequently, its influence on the peptide chain.

For example, the relationship between the amino and carboxyl groups (cis or trans) will determine the fundamental shape of the residue. Furthermore, the orientation of the methyl group (axial or equatorial on the cyclohexane ring, and its relation to the other substituents) will introduce specific steric constraints. These fixed steric features directly influence the allowable φ and ψ dihedral angles of the peptide backbone. Different stereoisomers of this amino acid will therefore act as distinct conformational templates. One stereoisomer might strongly promote a right-handed helical turn, while another could favor a β-strand or a left-handed helix. This stereochemical control is a key principle in the design of peptides with specific and predictable secondary structures, allowing for the precise sculpting of the peptide backbone to achieve a desired topology. scispace.com

Broader Academic Research Applications

Utilization as Intermediates in Complex Organic Synthesis

The rigid, non-planar structure of the cyclohexane (B81311) ring in aminocyclohexanecarboxylic acids makes them highly valuable as constrained building blocks in organic synthesis. These intermediates are particularly useful in the construction of peptidomimetics and other complex molecular architectures where precise control over spatial orientation is critical. The defined stereochemistry of these cyclic amino acids can influence the folding of peptide chains into specific secondary structures, such as turns or helices.

A significant application of a closely related isomer, cis-3-aminocyclohexanecarboxylic acid, is in the field of supramolecular chemistry. Researchers have used such cyclic β-amino acids as monomers to synthesize self-assembling cyclic peptides. These peptides can stack upon one another through intermolecular hydrogen bonds to form highly ordered, hollow nanotubular structures. This demonstrates the role of the aminocyclohexanecarboxylic acid framework as a key intermediate in directing the assembly of complex, functional molecular systems. acs.org While direct examples for the 1-amino-3-methyl isomer are less documented in this specific context, its structural properties suggest similar potential as a foundational unit for creating diverse and structurally complex heterocycles and polymers. u-szeged.humdpi.com

Ligand Design and Coordination Chemistry Research

Amino acids are fundamental ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.org They typically act as bidentate ligands, coordinating to a metal ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. uctm.edu This interaction is a foundational principle in bioinorganic chemistry and has been extensively studied.

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Type | Reference |

|---|---|---|---|---|

| General Amino Acids | Transition Metals (e.g., Co(III), Cu(II)) | Bidentate (N,O) | Chelate Complex | uctm.edu |

| 1-Aminocyclohexanecarboxylic acid | Platinum(II) | Bidentate (N,O) | Cationic cis-Complex | researchgate.net |

| Derivative of trans-4-(aminomethyl)cyclohexane carboxylic acid | Ni(II), Pd(II), Pt(IV) | Multidentate (Azo Ligand) | Azo-Dye Complex | ethernet.edu.et |

Exploring Biological Activity Mechanisms (Molecular Targets and Pathways)

The biological activity of 1-amino-3-methylcyclohexanecarboxylic acid and its analogs is a subject of significant interest, particularly in the context of developing new therapeutic agents. Research into structurally similar compounds has illuminated several potential molecular targets and pathways.

One of the most compelling areas of research involves the inhibition of enzymes crucial for cancer cell metabolism. A structurally related compound, (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid, was identified as a potent and selective inactivator of human ornithine aminotransferase (hOAT). This enzyme is vital for proline and glutamine metabolism, pathways that are often reprogrammed in hepatocellular carcinoma. The mechanism involves the compound acting as a mechanism-based inactivator, forming a covalent adduct within the enzyme's active site.

Furthermore, the cellular uptake of these synthetic amino acids is a key part of their mechanism. Studies on another analog, trans-1-amino-3-fluorocyclobutanecarboxylic acid, have shown that its transport into prostate cancer cells is mediated by specific amino acid transporters, primarily the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1). Since cancer cells often exhibit upregulated amino acid transport to fuel their rapid growth, targeting these pathways is a promising therapeutic strategy.

Direct research on this compound has indicated it can inhibit the growth of the protozoa Ochromonas, potentially through the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. Other research has explored derivatives of cyclohexane carboxylic acid as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, pointing to potential applications in treating obesity.

| Compound / Analog | Biological Activity | Molecular Target / Pathway | Potential Application | Reference |

|---|---|---|---|---|

| (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid | Enzyme Inactivation | Human Ornithine Aminotransferase (hOAT) | Anticancer (Hepatocellular Carcinoma) | |

| trans-1-Amino-3-fluorocyclobutanecarboxylic acid | Cellular Uptake | Amino Acid Transporters (ASCT2, LAT1) | Anticancer (Prostate Cancer) | |

| This compound | Growth Inhibition | cAMP production (putative) in Ochromonas | Antiprotozoal | |

| Cyclohexane carboxylic acid derivatives | Enzyme Inhibition | Diacylglycerol Acyltransferase 1 (DGAT1) | Anti-obesity |

Development of Novel Research Probes and Tools

The unique biological transport mechanisms of cyclic amino acid analogs make them ideal scaffolds for the development of research probes, particularly for in vivo imaging. By labeling these molecules with positron-emitting isotopes, they can be used as radiotracers in Positron Emission Tomography (PET).

A prime example of this application is Fluciclovine, also known as anti-1-amino-3-[¹⁸F]-fluorocyclobutane-1-carboxylic acid. This synthetic amino acid analog is a PET radiotracer approved for detecting recurrent prostate cancer. The rationale for its use is based on the observation that many cancer cells, including prostate cancer and meningiomas, exhibit increased amino acid transport activity via transporters like ASCT2 and LAT1. After administration, Fluciclovine accumulates in tumor cells due to this heightened transport, allowing for their visualization via PET scan. This provides a powerful, non-invasive tool for cancer diagnosis, staging, and monitoring treatment response. The development of such probes highlights how fundamental research into the transport mechanisms of compounds like this compound can lead to the creation of sophisticated clinical and research tools.

Q & A

Q. How is 1-amino-3-methylcyclohexanecarboxylic acid synthesized and characterized in laboratory settings?

The compound is typically synthesized via stereoselective methods, such as the resolution of 3-cyclohexenecarboxylic acid derivatives using chiral catalysts or enzymatic approaches. Characterization involves 1H/13C NMR (e.g., 300 MHz for 1H, 75 MHz for 13C) to confirm stereochemistry and purity, HRMS for molecular weight validation (e.g., calculated 142.0863 vs. observed 142.0859), and X-ray diffraction for crystal structure determination . Solubility in water or organic solvents should be tested via phase partitioning experiments.

Q. What analytical techniques are essential for verifying the purity of this compound?

High-resolution mass spectrometry (HRMS) and FT-IR spectroscopy are critical for confirming molecular identity. HPLC with chiral columns ensures enantiomeric purity, while melting point analysis (>300°C, lit.) and thin-layer chromatography (TLC) with ninhydrin staining detect impurities. For advanced validation, tandem MS (MS2/MS3) using Orbitrap instruments (e.g., Q Exactive Plus) provides fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the biological activity of this compound in peptide analogues?

Stereochemistry significantly influences conformational rigidity and receptor binding. For example, trans-isomers exhibit distinct dihedral angles in cyclohexane rings, altering peptide backbone flexibility. Use molecular dynamics simulations (e.g., AMBER or CHARMM force fields) to model peptide conformations and circular dichroism (CD) to monitor secondary structural changes. Comparative studies with diastereomers (e.g., cis-3-aminocyclohexane derivatives) reveal activity differences in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

Discrepancies may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Reproduce experiments under controlled humidity/temperature (e.g., 25°C, anhydrous conditions) and validate via powder X-ray diffraction (PXRD) . Cross-reference spectral libraries (e.g., PubChem, ChemSpider) to align with published data .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

Use Fmoc-protected derivatives (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) to prevent side reactions during coupling. Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma Pure in DMF. Monitor coupling efficiency via Kaiser tests or LC-MS . For sterically hindered residues, extend reaction times (2–4 hours) and employ microwave-assisted synthesis (50°C, 20 W) .

Methodological Considerations

Q. What advanced mass spectrometry techniques are suitable for characterizing degradation products of this compound?

LC-MS/MS with ESI ionization (positive/negative mode) identifies oxidative or hydrolytic byproducts. Use collision-induced dissociation (CID) at 20–35 eV to fragment ions and construct degradation pathways. For high-resolution data, employ Orbitrap Elite or Q-TOF systems with mass accuracy <3 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.